molecular formula C8H13N B1620641 Cycloheptyl isocyanide CAS No. 134420-07-8

Cycloheptyl isocyanide

Cat. No.: B1620641
CAS No.: 134420-07-8
M. Wt: 123.2 g/mol
InChI Key: BMPCFAVGGPXHFI-UHFFFAOYSA-N
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Description

Cycloheptyl isocyanide is an organic compound characterized by the presence of an isocyanide functional group attached to a cycloheptyl ring.

Preparation Methods

Cycloheptyl isocyanide can be synthesized through several methods, with the most common being the dehydration of N-cycloheptylformamide. This process typically involves the use of dehydrating agents such as phosphoryl trichloride (POCl3), p-toluenesulfonyl chloride (p-TsCl), or a combination of triphenylphosphine (PPh3) and iodine . The reaction conditions are generally mild, and the yields are high, making this method efficient and scalable for industrial production.

Chemical Reactions Analysis

Cycloheptyl isocyanide undergoes a variety of chemical reactions due to its reactive isocyanide group. Some of the key reactions include:

Common reagents used in these reactions include dimethyl acetylenedicarboxylate, benzylisatin, and tryptantrin, leading to the formation of highly functionalized products like γ-spiroiminolactones .

Scientific Research Applications

Mechanism of Action

The mechanism of action of cycloheptyl isocyanide involves its ability to covalently modify target molecules. For instance, in antimicrobial applications, it targets essential metabolic enzymes in bacteria, such as FabF and GlmS, by covalently binding to their active site cysteines. This binding inhibits the enzymes’ functions, leading to the disruption of bacterial metabolic pathways and ultimately bacterial growth inhibition .

Comparison with Similar Compounds

Cycloheptyl isocyanide can be compared to other isocyanides such as cyclohexyl isocyanide, tert-butyl isocyanide, and benzyl isocyanide. While all these compounds share the reactive isocyanide group, this compound is unique due to its seven-membered ring structure, which can influence its reactivity and the types of reactions it undergoes . This structural difference can make this compound more suitable for certain applications, particularly in the synthesis of larger and more complex molecules.

Conclusion

This compound is a versatile and highly reactive compound with significant applications in various fields of science and industry. Its unique structure and reactivity make it a valuable tool in organic synthesis, drug discovery, and material science.

Properties

IUPAC Name

isocyanocycloheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-9-8-6-4-2-3-5-7-8/h8H,2-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPCFAVGGPXHFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374113
Record name cycloheptyl isocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134420-07-8
Record name cycloheptyl isocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cycloheptyl isocyanide
Reactant of Route 2
Cycloheptyl isocyanide

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